molecular formula ClHOPb B579446 Lead chloride hydroxide CAS No. 15887-88-4

Lead chloride hydroxide

Cat. No.: B579446
CAS No.: 15887-88-4
M. Wt: 259.657
InChI Key: AGMMPPVVMLRYIL-UHFFFAOYSA-L
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Description

Lead chloride hydroxide, with the molecular formula ClHOPb and a CAS Number of 15887-88-4, is an inorganic compound of significant interest in advanced materials research . It is characterized by its orthorhombic crystal structure, which is consistent with the mineral laurionite . In contemporary research, this compound has demonstrated substantial promise as a novel anode material for lithium-ion batteries. Studies show it can deliver a high initial discharge capacity, with its electrochemical reaction mechanism involving the formation of Li-Pb alloys, LiOH, and LiCl, which contributes to its energy storage capabilities . Its utility also extends to serving as a crucial precursor in the synthesis of other functional materials. Furthermore, its formation is relevant in environmental chemistry, where it can appear as a corrosion product on lead metal in chloride-rich environments . Handling of this compound requires stringent safety protocols due to the hazards associated with lead compounds. It is classified as a carcinogen and reproductive toxin, and may cause organ damage through prolonged or repeated exposure . It is critical to use appropriate personal protective equipment and operate in a well-ventilated area . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

lead(2+);chloride;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.H2O.Pb/h1H;1H2;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMMPPVVMLRYIL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[Cl-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClHOPb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801080847
Record name Lead chloride hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801080847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15887-88-4
Record name Lead chloride hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015887884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lead chloride hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801080847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Formation Mechanisms of Lead Chloride Hydroxide

Solution-Phase Chemical Reaction Routes

Solution-phase synthesis represents a common and versatile approach for producing lead chloride hydroxide (B78521). These methods are typically carried out in aqueous media at or near ambient temperatures and involve the precipitation of the compound from a solution containing the necessary precursors.

The fundamental reaction for the precipitation of the related compound, lead(II) chloride, occurs when a source of chloride ions is added to a lead(II) solution. chemguide.co.ukwikipedia.orgquora.com Pb²⁺(aq) + 2Cl⁻(aq) → PbCl₂(s) chemguide.co.uk

To form lead chloride hydroxide, a hydroxide source is introduced simultaneously or sequentially. A representative reaction is: Pb(NO₃)₂ + NaCl + NaOH → PbCl(OH) + 2NaNO₃

This process yields a white precipitate of this compound. chemguide.co.uk The solubility of lead chloride compounds is known to increase with temperature, a factor that can be manipulated during synthesis and purification. libretexts.org

The stoichiometry of the reactants, particularly the molar ratio of chloride ions to lead(II) ions (Cl⁻:Pb²⁺), plays a crucial role in determining the characteristics of the resulting this compound, especially its nanostructure. Research has shown that varying this ratio can influence the morphology and ensure the completeness of the reaction.

For instance, in the synthesis of lead hydroxide nanorods via a liquid-phase chemical reaction, the molar proportion of the lead salt (lead nitrate) to the chloride source can range from 1:1 to 1:10. google.com This variation in the Cl⁻:Pb²⁺ ratio is a key parameter in controlling the formation of the desired one-dimensional nanostructures. google.com In other coprecipitation methods, maintaining an excess of the chloride source, such as 1.5 to 2.0 equivalents of sodium chloride, is critical to ensure the complete incorporation of chloride ions into the product's structure.

Table 1: Influence of Reactant Ratios on Product Formation

Parameter Molar Ratio (Cl⁻:Pb²⁺) Observation Product Example Source
Nanostructure Control 1:1 to 10:1 Controls formation of nanorods. Lead Hydroxide Nanorods google.com

The pH of the reaction medium is a critical factor that significantly influences the precipitation process, chemical composition, and morphology of the final product. The formation of various lead hydroxide and lead oxide hydroxide species is highly pH-dependent. mdpi.comresearchgate.net

In acidic to neutral conditions (pH below 6), Pb²⁺ is the predominant species in solution. As the pH increases into the alkaline range, various lead hydroxide complexes begin to form, leading to precipitation. researchgate.netresearchgate.net Studies on lead removal by hydroxide precipitation show that nearly all lead is removed from the solution in a pH range of 6.0 to 10.0. mdpi.com The optimal pH for the formation of basic lead nitrate (B79036) precipitates has been identified as approximately 8.0. mdpi.com At higher pH values, such as 9.0 and 10.0, the formation of lead oxide hydroxide nitrate is favored over lead hydroxide nitrate. mdpi.com Controlling the pH is also essential to prevent the formation of undesired phases, such as lead(II) hydroxide (Pb(OH)₂).

Table 2: Effect of pH on Lead Hydroxide Compound Precipitation

pH Range Predominant Species/Product Observation Source
< 6 Pb²⁺(aq) Lead remains in solution. researchgate.net
6 - 10 Lead Oxide Hydroxide Nitrates, Lead Hydroxide Nitrates Nearly complete precipitation of lead. mdpi.com
~8.0 Basic Lead Nitrate Precipitates Optimal pH for precipitation. mdpi.com
8 - 10 This compound Prevents formation of Pb(OH)₂ impurity.

Hydrothermal Synthesis Methodologies

Hydrothermal synthesis is another powerful technique for producing crystalline this compound. This method involves carrying out the chemical reaction in an aqueous solution under conditions of high temperature and pressure, typically within a sealed vessel like an autoclave. nih.gov This approach often yields products with higher crystallinity and allows for precise control over particle morphology. nih.gov

Maintaining controlled alkaline conditions is paramount during the hydrothermal synthesis of this compound. The pH of the precursor solution directly impacts the chemical species that precipitate from the solution at elevated temperatures. An optimal pH range of 8 to 10 is often employed to facilitate the formation of this compound while simultaneously preventing the precipitation of lead(II) hydroxide as a separate, undesirable phase.

One common technique to achieve these alkaline conditions is the addition of a base like sodium hydroxide. Another approach, often used in the synthesis of related layered double hydroxides, is the use of urea, which decomposes at the high temperatures (60–100 °C) of the hydrothermal process to generate ammonia (B1221849) in situ. nih.govrsc.org This gradual release of ammonia raises the pH of the solution, inducing the controlled precipitation of the desired metal hydroxide compounds. nih.govrsc.org

The temperature and duration of the hydrothermal process are critical parameters that have a profound impact on the crystallinity and morphology of the synthesized this compound. These variables can be precisely tuned to produce materials with specific sizes and shapes. nih.gov

Higher reaction temperatures generally promote the formation of more crystalline materials. nih.gov For this compound, an optimal temperature range of 80–120°C has been identified to maximize crystallinity. The duration of the reaction must be sufficient to ensure the reaction goes to completion. A typical reaction time is between 4 and 6 hours. Insufficient reaction times or temperatures can lead to incomplete product formation or materials with poor crystallinity. nih.gov For example, in the synthesis of related materials, reaction times of up to 24 hours at 120°C have been used to obtain highly crystalline nanosheet structures. nih.gov The interplay between temperature and time allows for the tailored synthesis of this compound with desired physical properties.

Table 3: Optimized Parameters for Hydrothermal Synthesis of this compound

Parameter Optimal Range Effect Source
Temperature 80–120 °C Maximizes product crystallinity.
pH 8–10 Prevents formation of Pb(OH)₂.

Additive Effects on Crystal Habit and Growth Rate

The introduction of additives during the crystallization process is a highly effective method for controlling the morphology and solid forms of crystalline materials. mdpi.com In the synthesis of lead-based compounds, additives can have a pronounced effect on the crystal habit and growth rate. While specific research on additives for this compound is not extensively detailed, principles from related compounds and general crystallization theory apply.

Furthermore, additives can impact the nucleation and growth kinetics. They may prolong the nucleation time or, conversely, promote the growth rate by forming complexes with impurities that would otherwise inhibit crystal growth. mdpi.com The concentration of ions in the solution also acts as a controlling factor. For example, studies on lead hydroxide have shown that nanowires are preferentially formed at higher concentrations of chloride ions in the lead nitrate precursor solution. scientific.net The use of a caesium chloride flux has been successful in growing larger crystals of pyromorphite, a lead phosphate (B84403) apatite, demonstrating the role of fluxing agents in facilitating the formation of larger, well-defined crystal structures at lower temperatures and in shorter time frames than other methods. fieldsjournal.org.uk

Sol-Gel Synthesis Approaches

The sol-gel process is a versatile wet-chemical technique for fabricating glassy and ceramic materials from small molecules. wikipedia.org The process involves the transition of a colloidal solution (sol) into a gel-like network that contains both a liquid and a solid phase. wikipedia.org While specific applications of sol-gel synthesis for this compound are not widely documented, the general methodology is applicable to a range of metal oxides and other inorganic compounds.

The process typically begins with precursors such as metal alkoxides or metal chlorides, which undergo hydrolysis and polycondensation reactions to form a colloid. wikipedia.org

Hydrolysis: Metal precursors react with water, replacing alkoxide or chloride groups with hydroxyl groups.

Condensation: The hydroxylated precursor molecules then link together, releasing water or alcohol molecules to form a three-dimensional network.

This method allows for a high degree of control over the final product's purity, homogeneity, and microstructure at relatively low temperatures. For layered materials like Layered Double Hydroxides (LDHs), which have a general formula of [[MII1-xMIIIx(OH)2]x+(Am-)x/m]·nH2O, sol-gel synthesis has proven to be an effective approach for creating materials with specific properties by varying the constituent cations and anions. researchgate.net Given that this compound possesses a layered structure, the sol-gel method presents a potential pathway for its synthesis, enabling precise control over its composition and morphology.

Formation as Corrosion Products

This compound, in its mineral form laurionite, is a known corrosion product of lead, particularly in environments containing chloride ions. mindat.orghandbookofmineralogy.org It is commonly formed by the action of saline water on lead-bearing materials, such as industrial slag or lead pipes (B44673). handbookofmineralogy.orgaltervista.org The formation of this compound is a significant factor in the study of lead contamination in drinking water, where galvanic corrosion between lead and other metals like copper can enhance lead release. publish.csiro.auresearchgate.net While various corrosion products can form, including cerussite (PbCO3) and hydrocerussite (Pb2(CO3)2(OH)2), this compound specifically arises under certain electrochemical conditions and water chemistries. publish.csiro.auresearchgate.net

Electrochemical Formation Mechanisms on Lead Electrodes

The formation of this compound on lead electrodes is an electrochemical process influenced by potential, pH, and electrolyte composition. researchgate.net In aqueous chloride solutions, the anodic oxidation of lead typically leads to the formation of a passivating layer of lead(II) chloride (PbCl2). researchgate.net

However, in sodium chloride (NaCl) solutions with a pH greater than or equal to 6.5, this compound (Pb(OH)Cl) is found as one of the corrosion products on the electrode surface. researchgate.net The mechanism can be viewed as a competitive process between passivation by PbCl2 and its dissolution or conversion to other species. researchgate.net The initial stages of lead oxidation in alkaline solutions (pH > 9) involve the formation of lead(II) hydroxide (Pb(OH)2), which can then react with chloride ions present in the solution to form this compound. scholaris.ca

This process is distinct from what occurs in more acidic chloride solutions, such as hydrochloric acid (HCl), where PbCl2 is the predominant product across a wide range of concentrations. researchgate.net

Influence of Chloride Concentration and pH on Product Formation

The specific lead corrosion product that forms is highly dependent on the interplay between pH and chloride ion concentration. altervista.orgresearchgate.net

pH: The formation of this compound is favored in near-neutral to slightly alkaline conditions. Electrochemical studies confirm its appearance on lead electrodes in NaCl solutions at a pH of 6.5 or higher. researchgate.net In more acidic environments, PbCl2 is more stable. In more alkaline solutions, other lead hydroxides or oxides may predominate. scholaris.ca

Chloride Concentration: A sufficient concentration of chloride ions is necessary for the formation of lead chloride species. Increased chloride concentration generally promotes the release of lead from pipes due to the formation of soluble lead-chloride complexes. publish.csiro.auresearchgate.net The Pourbaix diagram for lead(II) chlorides illustrates that laurionite (Pb(OH)Cl) has a specific stability range that is a function of both pH and chloride activity. altervista.org For conditions typical of lachrymal fluid ([Cl⁻] ≈ 0.1 M, pH ≈ 7), laurionite is a stable phase. altervista.org

The following table summarizes the influence of these parameters on product formation.

ParameterConditionPredominant Product(s)Source(s)
pH < 6.5 (in NaCl)PbCl₂ researchgate.net
pH ≥ 6.5 (in NaCl)Pb(OH)Cl, PbCl₂ researchgate.net
pH > 9 (general alkaline)Pb(OH)₂ (initial product) scholaris.ca
Chloride (Cl⁻) Low to HighPromotes lead release, formation of PbCl₂ and Pb(OH)Cl publish.csiro.au, researchgate.net, researchgate.net

Industrial-Scale Production Methodologies from Secondary Lead Sources

Hydrometallurgical processes are increasingly employed for the recovery of lead from secondary sources due to environmental advantages over traditional pyrometallurgical smelting. researchgate.netresearchgate.net These methods are used to process materials like galvanizing plant wastes, spent lead-acid battery paste, and lead flue dust. researchgate.netmdpi.com A common strategy involves leaching lead into a chloride solution, from which it can be precipitated and purified. researchgate.net

Industrial adaptations using galvanizing plant wastes, which can contain over 70% lead, have demonstrated the viability of this approach, achieving yields of up to 70%. most.gov.bd The general process involves acid leaching, precipitation, and recrystallization to achieve a purified product.

Acid Leaching Processes

Acid leaching is the critical first step in solubilizing lead from secondary waste materials. In this process, a strong acid or a brine solution is used to dissolve lead compounds, often as lead(II) chloride. researchgate.net

For galvanizing plant wastes, leaching with hydrochloric acid is effective. most.gov.bd A study optimized this process by treating the waste with 6 M HCl at 80°C for 2 hours. Another approach for processing spent lead paste involves leaching with a concentrated sodium chloride solution. researchgate.net Optimal conditions for this method were found to be a 250 g/L NaCl solution at a reaction temperature of 80°C for 20 minutes. researchgate.net

Following the leaching step, the lead-rich leachate is separated from the solid residue. High-purity lead chloride can then be recovered from the leachate by crystallization, often induced by cooling the solution. researchgate.net The lead chloride can then be used as a precursor for other lead compounds, including this compound, through subsequent reaction with a hydroxide source like NaOH. researchgate.net

The table below details typical conditions for acid leaching from secondary lead sources.

Secondary SourceLeaching AgentConcentrationTemperatureTimeLead Leaching EfficiencySource(s)
Galvanizing Plant WasteHCl6 M80°C2 hours~70% , most.gov.bd
Sulfated Lead PasteNaCl250 g/L80°C20 minutes>99% researchgate.net
Spent Lead Battery PasteCaCl₂ with Fe²⁺400 g/L CaCl₂90°C2 hours>99% mdpi.com

Controlled Precipitation and Recrystallization Techniques

Controlled precipitation is a primary and widely utilized method for the synthesis of this compound. This technique typically involves the reaction of soluble lead salts, such as lead(II) nitrate, with sources of chloride and hydroxide ions in an aqueous solution. A common approach is the co-precipitation method where an alkaline solution, like sodium hydroxide, is added to a solution containing lead(II) nitrate and sodium chloride. rsc.org The resulting chemical transformation is represented by the following reaction:

Pb(NO₃)₂ + NaCl + NaOH → PbCl(OH) + 2NaNO₃ + H₂O

This process allows for the direct formation of this compound as a precipitate. An alternative pathway involves the post-synthetic modification of lead(II) chloride (PbCl₂). In this method, solid PbCl₂ is subjected to controlled hydrolysis by treating it with a dilute sodium hydroxide solution, which facilitates the partial substitution of chloride ions with hydroxide ions.

Recrystallization is a crucial purification technique employed after the initial precipitation. mt.commt.com The fundamental principle of recrystallization is to dissolve the crude precipitated solid in a suitable solvent at an elevated temperature to create a saturated solution. mt.comualberta.ca As this solution slowly cools, the solubility of the this compound decreases, leading to the formation of purer crystals, while impurities tend to remain dissolved in the mother liquor. mt.comualberta.ca For instance, crude precipitates can be purified through hot-water washing and subsequent recrystallization. Another approach involves dissolving the lead-containing material in a high-concentration sodium chloride solution at an elevated temperature (e.g., 80°C) and then inducing crystallization of high-purity lead chloride by diluting the leachate and cooling it to a low temperature (e.g., 0°C). researchgate.net The purified crystals are then collected, typically by vacuum filtration, and washed with a minimal amount of cold solvent to remove any remaining impurities. ualberta.ca

Fundamental Principles of Precipitation Mechanisms

The formation of this compound via precipitation is governed by the principles of co-precipitation, a method frequently used for its versatility. tandfonline.com The process is initiated by mixing the precursor solutions, which contain the constituent ions (Pb²⁺, Cl⁻, and OH⁻), leading to a state of supersaturation that drives the formation of the solid phase. nih.gov The most common synthetic route is the co-precipitation method, which involves the simultaneous precipitation of the metal cations from a solution upon the slow addition of a basic solution. rsc.org This can be performed at either a constant or a variable pH, with the constant-pH method being widely used to minimize the formation of undesired metal hydroxides as byproducts. nih.gov

Mixing of the metal cation solution with a base. nih.gov

Homogeneous nucleation triggered by achieving a state of supersaturation. nih.gov

Growth of the particles on the newly formed nuclei. nih.gov

These steps often occur simultaneously, especially under conditions of high supersaturation, which can result in a wide distribution of particle sizes. nih.gov

Nucleation and Particle Growth Dynamics

Nucleation is the initial step in particle formation, where small, stable clusters of molecules, known as nuclei, form from a supersaturated solution. acs.org This process, often described by the LaMer mechanism, begins when the concentration of solute species increases past the solubility limit into a metastable, supersaturated state. acs.org Once a critical level of supersaturation is reached, a "burst" of nucleation occurs, rapidly forming a large number of nuclei and consequently reducing the solute concentration. acs.org

Following nucleation, particle growth becomes the dominant process. This phase is typically controlled by the diffusion of solute molecules from the bulk solution to the surface of the existing nuclei, where they are incorporated into the crystal lattice. acs.org Over time, a process known as Ostwald ripening can occur, where larger, more energetically stable particles grow at the expense of smaller, less stable particles that redissolve into the solution. nih.govacs.org This phenomenon can lead to an increase in the average particle size and a narrowing of the particle size distribution over time. nih.gov

Factors Influencing Particle Size and Purity (e.g., Temperature, pH, Supersaturation)

The physical characteristics and purity of the final this compound product are highly dependent on several key synthesis parameters. Controlling these factors is essential for obtaining a product with desired properties.

Temperature : Temperature plays a significant role in both solubility and reaction kinetics. Syntheses are often conducted at elevated temperatures (e.g., 80°C) to ensure complete reaction and can be increased to 80–120°C to maximize crystallinity. researchgate.net However, excessively high temperatures during post-synthesis treatments can promote Ostwald ripening, leading to larger, and potentially less uniform, particles. nih.gov Conversely, cooling to 0°C is used to maximize the yield during crystallization by reducing the solubility of the product. researchgate.net

pH : The pH of the reaction medium is a critical factor. For the synthesis of this compound, a pH range of 8–10 is optimal to promote the formation of the desired compound while preventing the precipitation of lead(II) hydroxide (Pb(OH)₂) as an impurity. Studies on similar precipitation systems show that a higher final pH can lead to increased particle size and improved crystallinity. tandfonline.com

Supersaturation : As the driving force for nucleation, the degree of supersaturation directly impacts particle formation. acs.org A low degree of supersaturation, often achieved through the slow addition of reagents, generally results in the formation of more crystalline samples with better-defined structures. rsc.org High supersaturation, in contrast, leads to a rapid nucleation burst, often resulting in smaller particles and a broader size distribution. nih.gov

Other Factors : Additional parameters also exert significant influence.

Stirring Rate : Vigorous agitation (e.g., 500–800 rpm) is crucial for ensuring the rapid and complete mixing of precursors, which enhances particle uniformity and prevents agglomeration. nih.gov

Aging Time : Allowing the precipitate to age in the mother liquor for an extended period (e.g., 12–24 hours) can improve phase purity and crystallinity as the system moves towards thermodynamic equilibrium.

Stoichiometry : The molar ratio of reactants is important. For instance, using an excess of sodium chloride (1.5–2.0 equivalents) helps to ensure the complete incorporation of chloride ions into the final product structure.

The table below summarizes the key factors and their effects on the synthesis of this compound.

FactorEffectReference
Temperature Higher temperatures (80–120°C) can increase crystallinity; lower temperatures (0°C) maximize yield during crystallization. , researchgate.net
pH An optimal range of 8–10 prevents the formation of Pb(OH)₂ impurity and influences particle size. , tandfonline.com
Supersaturation Low supersaturation promotes the growth of larger, more crystalline particles; high supersaturation leads to smaller particles. rsc.org, acs.org
Stirring Rate Vigorous stirring (500–800 rpm) ensures homogeneity and prevents particle agglomeration. , nih.gov
Aging Time Allowing the precipitate to age (12–24 hours) improves the phase purity of the final product.
Stoichiometry Using an excess of the chloride source ensures complete incorporation into the product.

Co-precipitation Phenomena and Control Strategies

Co-precipitation refers to the phenomenon where soluble impurities are incorporated into a precipitate during its formation. This can occur through surface adsorption, inclusion within the crystal lattice, or the formation of mixed crystals. In the synthesis of this compound, potential impurities such as unreacted lead(II) nitrate or undesired phases like lead(II) hydroxide can be co-precipitated.

Effective control strategies are essential to minimize co-precipitation and enhance product purity.

pH Control : Maintaining the pH within a specific range (8-10) is a primary strategy to prevent the precipitation of undesired metal hydroxides. nih.gov

Control of Supersaturation : By controlling the rate of addition of the precipitating agent, the level of supersaturation can be kept low, which favors the growth of well-ordered crystals and reduces the likelihood of impurity inclusion. rsc.org

Washing and Recrystallization : Thoroughly washing the precipitate removes adsorbed impurities. ualberta.ca Subsequent recrystallization is a powerful method to purify the solid by separating the desired compound from impurities that remain in the solution. mt.comresearchgate.net

Use of Carrier Agents : In some applications, co-precipitation is intentionally used as a purification strategy. For example, nascent calcium carbonate-ferric hydroxide can be used as a co-precipitating agent to remove lead and other impurities from waste liquors. asianpubs.org While this example involves removing lead as an impurity, the principle demonstrates how a carrier precipitate can be used to control the composition of a solution.

Advanced Structural and Crystallographic Characterization

X-Ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the structural characterization of crystalline materials like lead chloride hydroxide (B78521). By analyzing the diffraction pattern produced when X-rays interact with the compound's crystal lattice, researchers can deduce fundamental information about its atomic structure.

Determination of Orthorhombic Crystal Structure

XRD analysis has been instrumental in confirming that lead chloride hydroxide crystallizes in the orthorhombic system. galleries.com This crystal system is characterized by three unequal crystallographic axes that are all mutually perpendicular. The mineral form of this compound, known as laurionite, is specifically classified under the orthorhombic crystal system. galleries.com The space group for laurionite has been identified as Pnam, a designation that provides a detailed description of the symmetry elements present within the crystal structure. nih.gov This orthorhombic structure is a key feature that distinguishes it from other related lead compounds. galleries.com

Polymorphism and Phase Transitions

This compound exhibits polymorphism, meaning it can exist in more than one crystal structure with the same chemical formula. galleries.com Laurionite is a polymorph of paralaurionite; while both share the identical chemical composition of PbCl(OH), laurionite possesses an orthorhombic crystal structure, whereas paralaurionite has a monoclinic symmetry. galleries.com The study of phase transitions, often induced by changes in temperature or pressure, provides insights into the stability and behavior of different polymorphic forms. acs.orgacs.orgnih.gov For instance, in some perovskite structures containing lead and chloride, temperature-dependent phase transitions from a high-temperature cubic phase to lower-symmetry tetragonal and orthorhombic phases have been observed. acs.org These transitions are often associated with the tilting of the lead-halide octahedra and the reorientation of cations within the crystal lattice. acs.org While specific temperature- or pressure-induced phase transition data for this compound itself is not extensively detailed in the provided results, the existence of its polymorph, paralaurionite, underscores the compound's capacity for structural diversity. galleries.com

Unit Cell Parameter Determination

Precise determination of the unit cell parameters is crucial for a complete crystallographic description. For this compound in its laurionite form, XRD studies have yielded specific unit cell dimensions. One set of reported parameters for the orthorhombic cell are a = 7.1 Å, b = 9.7 Å, and c = 4.05 Å, with all angles (α, β, γ) being 90°. nih.gov Another source provides slightly different values, with a = 9.6987 Å. These parameters define the fundamental repeating unit of the crystal lattice and are essential for calculating theoretical properties such as density.

Unit Cell Parameters for Laurionite (PbCl(OH))
Crystallographic AxisValue (Å) - Source 1 nih.govValue (Å) - Source 2 Angle (°) nih.gov
a7.19.6987α = 90
b9.7-β = 90
c4.05-γ = 90

Electron Microscopy Techniques for Morphology and Nanostructure Analysis

Electron microscopy offers a powerful means to visualize the morphology and analyze the nanostructure of materials at a much higher resolution than optical microscopy.

Scanning Electron Microscopy (SEM) for Needle-like Morphology

Scanning Electron Microscopy (SEM) has been effectively used to reveal the characteristic morphology of this compound. Studies have shown that this compound often forms needle-like or acicular crystals. galleries.com These needles can have lengths in the range of 100 to 500 nanometers. The formation of such needle-like structures is a common feature observed in various lead-based compounds, including some forms of lead(II) chloride. most.gov.bd The distinctive V-shaped striations on the prism faces of laurionite crystals are also a notable morphological feature. galleries.com

Selected-Area Electron Diffraction for Single-Crystalline Nature

Selected-Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to determine the crystal structure of a very small, selected area of a sample. SAED patterns can confirm whether a material is single-crystalline, polycrystalline, or amorphous. youtube.com For a single-crystalline material, the SAED pattern consists of a regular array of sharp diffraction spots. youtube.com In the context of lead hydroxide nanowires, SAED has been used to confirm their single-crystalline nature. sci-hub.se The indexed SAED pattern provides information about the crystal lattice and the direction of crystal growth. sci-hub.seaps.org This technique is crucial for understanding the crystallinity of individual nanostructures, such as the needle-like crystals of this compound, and confirming that they are not aggregates of smaller crystallites.

Neutron Diffraction Studies

Neutron diffraction is a powerful technique for determining the crystal structure of materials, particularly for locating light atoms such as hydrogen, which are often difficult to resolve with X-ray diffraction. In the context of this compound, neutron diffraction would be invaluable for precisely determining the position of the hydrogen atom within the hydroxyl group and elucidating the nature of the hydrogen bonding.

While comprehensive neutron diffraction studies focused solely on laurionite (Pb(OH)Cl) are not extensively documented in prominent literature, the technique has been successfully applied to other complex oxyhalides. For instance, powder neutron diffraction has been used to refine the crystal structures of related compounds like Pb₃MoO₅Cl₂ and various iron-based oxyhalides. minsocam.orgnih.govresearchgate.net These studies demonstrate the utility of neutron diffraction in resolving complex atomic arrangements in materials containing heavy elements like lead alongside lighter elements. For other hydroxide-containing minerals, neutron diffraction has been essential in confirming the geometry of hydrogen bonds, a critical aspect of their crystal chemistry. geoscienceworld.org A study on laurionite-type Pb(OD)Cl using high-pressure Raman spectroscopy, a complementary technique, has investigated the pressure dependence of the O-D bonds, hinting at the structural role of the hydroxyl group under different conditions. geoscienceworld.org

Theoretical Crystallography and Crystal Chemistry

The crystal structure of this compound (laurionite) has been determined and refined using single-crystal X-ray diffraction. arizona.edu It crystallizes in the orthorhombic system, belonging to the space group Pcmn (a non-standard setting of Pnma, No. 62). arizona.eduhandbookofmineralogy.org The strong distortion observed in the Pb²⁺ coordination polyhedra is a characteristic feature, attributed to the stereoactivity of the 6s² lone electron pair on the lead cations. core.ac.uk

In the laurionite structure, each lead atom is coordinated by five chloride ions (at distances of 3.112–3.344 Å) and three hydroxyl groups (at distances of 2.355–2.441 Å). arizona.eduqut.edu.au The resulting coordination polyhedron can be described as a heavily distorted square antiprism. arizona.edu The oxygen atoms of the hydroxyl groups are, in turn, tetrahedrally coordinated by three lead atoms and one hydrogen atom. arizona.edu

Table 1: Crystallographic Data for this compound (Laurionite)
ParameterValueSource
Chemical FormulaPb(OH)Cl arizona.edu
Crystal SystemOrthorhombic handbookofmineralogy.org
Space GroupPcmn (Pnma) arizona.eduhandbookofmineralogy.org
Unit Cell Dimensionsa = 9.6987 Å arizona.edu
b = 4.0203 Å
c = 7.1110 Å
Formula Units (Z)4 arizona.edu
Calculated Density6.212 g/cm³ handbookofmineralogy.org

This compound is a member of a large and structurally diverse group of minerals known as lead oxyhalides and hydroxyhalides. rruff.info These compounds are often characterized by layered structures derived from the tetragonal PbO (litharge) structure. minsocam.orgresearchgate.net These structures typically consist of Pb-O layers alternating with sheets of halide ions (Cl⁻, Br⁻, I⁻). researchgate.net The stacking sequence can result in a 1:1 or 2:1 ratio of PbO-type blocks to halide sheets. researchgate.net

Laurionite, Pb(OH)Cl, is a prominent member of the Matlockite Group and is the dimorph of paralaurionite, which has a monoclinic structure but is built from similar structural units. psu.edumindat.org The key difference between laurionite and paralaurionite lies in the stacking of their constituent layers. psu.edu

The lead oxyhalide family includes a wide variety of compositions and structural motifs:

Mendipite (Pb₃O₂Cl₂): Features double chains of [O₂Pb₃]²⁺ that are mutually perpendicular. core.ac.ukrruff.info

Chloroxiphite (Pb₃CuO₂(OH)₂Cl₂): Also contains [O₂Pb₃]²⁺ double chains, but they are linked differently due to the presence of copper, which forms independent structural units. rruff.info

Hereroite (Pb₃₂O₂₀(O,□)₂[(Si,As,V,Mo)O₄]₂Cl₁₀): A highly complex 2:1 layered lead oxychloride where large cavities within the Pb-O layers are occupied by other oxyanions. minsocam.orgresearchgate.net

This structural diversity highlights how the incorporation of different cations (like Cu²⁺) and anions (like OH⁻, AsO₄³⁻) modifies the fundamental Pb-O framework, leading to a vast array of minerals. rruff.infocambridgecore.org

Table 2: Comparison of Laurionite with Other Lead Oxyhalides
Compound NameFormulaKey Structural FeatureSource
LaurionitePb(OH)ClSingle chains of [OHPb]⁺ from OHPb₃ triangles. researchgate.netcore.ac.uk
MendipitePb₃O₂Cl₂Mutually perpendicular [O₂Pb₃]²⁺ double chains. core.ac.ukrruff.info
ChloroxiphitePb₃CuO₂(OH)₂Cl₂[O₂Pb₃]²⁺ double chains linked via [Cu(OH)₂Cl₂]²⁻ units. rruff.info
ParalaurionitePb(OH)ClMonoclinic dimorph of laurionite with different layer stacking. psu.edu

A common structural motif in many lead oxyhalides is the [O₂Pb₃]²⁺ double chain . core.ac.uk These chains are constructed from oxocentered OPb₄ tetrahedra—a central oxygen atom bonded to four lead atoms—that share edges. core.ac.ukrruff.info The arrangement of these chains varies significantly between different minerals, such as the perpendicular arrangement in mendipite and the parallel arrangement in rickturnerite. researchgate.net

However, the structure of this compound (laurionite) is not based on these OPb₄ tetrahedra. Instead, its fundamental building block is a hydroxocentered triangle, OHPb₃. researchgate.netcore.ac.uk These triangles share common edges to form single [OHPb]⁺ chains that extend along the b-axis. researchgate.netcore.ac.uk In this arrangement, the oxygen atom of the hydroxyl group is bonded to three lead atoms. arizona.edu

The linkage provided by the hydroxyl groups is therefore central to the structure of laurionite. The O-H bond of the hydroxyl group forms a hydrogen bond with a neighboring chloride ion (O-H···Cl). core.ac.uk This hydrogen bonding, along with weaker Pb-Cl interactions, links the [OHPb]⁺ chains together, providing the three-dimensional stability of the crystal. researchgate.netcore.ac.uk The structure of its synthetic analogue, 'iodolaurionite' Pb(OH)I, is isotypic with laurionite, featuring similar [OHPb]⁺ chains and O-H···I hydrogen bonds, reinforcing the critical role of the hydroxyl group and its linkages in this structural family. researchgate.netcore.ac.uk

Sophisticated Spectroscopic Characterization of Lead Chloride Hydroxide

Raman Spectroscopy Investigations

Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule, offering a specific fingerprint of its structure. Studies on lead chloride hydroxide (B78521), often in its mineral form laurionite, have provided significant insights into its molecular arrangement. researchgate.netscispace.comqut.edu.aursc.orgresearchgate.net

The presence of the hydroxide ion (OH⁻) in lead chloride hydroxide gives rise to characteristic bands in the Raman spectrum. The hydroxyl-stretching (ν-OH) and deformation (δ-OH) modes are key identifiers. For laurionite, a distinct hydroxyl stretching band is observed around 3506 cm⁻¹. researchgate.net Additionally, broad and low-intensity bands corresponding to hydroxyl deformation vibrations are found centered at approximately 730 cm⁻¹ and 595 cm⁻¹. researchgate.net Another study identifies two bands at 729 cm⁻¹ and 594 cm⁻¹, with a potential third band at 667 cm⁻¹, all assigned to OH deformation modes. qut.edu.au The presence of multiple bands in the hydroxyl stretching and deformation regions can indicate different local environments and bonding arrangements of the OH groups within the crystal lattice. qut.edu.au

Table 1: Hydroxyl Vibrational Modes in this compound (Laurionite)

Vibrational ModeWavenumber (cm⁻¹)Reference
Hydroxyl Stretching (ν-OH)3506 researchgate.net
Hydroxyl Deformation (δ-OH)730, 595 researchgate.net
Hydroxyl Deformation (δ-OH)729, 594, 667 qut.edu.au

Table 2: Pb-Cl and Cl-Pb-Cl Vibrational Modes in this compound (Laurionite)

Vibrational ModeWavenumber (cm⁻¹)Reference
Pb-Cl Stretching328, 272 qut.edu.auresearchgate.net
Cl-Pb-Cl Bending131 qut.edu.au
Other Vibrations182, 176 qut.edu.au

Raman spectroscopy is a crucial tool for differentiating this compound from other related lead minerals, particularly those that may form under similar conditions. Each mineral possesses a unique Raman spectrum due to differences in its crystal structure and composition. researchgate.netscispace.comqut.edu.au

For instance, phosgenite (Pb₂Cl₂(CO₃)), a lead chloride carbonate, exhibits characteristic carbonate vibrational modes that are absent in the spectrum of laurionite. The symmetric stretching of the carbonate group in phosgenite appears around 1053 cm⁻¹. researchgate.net Mendipite (Pb₃O₂Cl₂), a lead oxychloride, shows vibrational bands related to Pb-O bonds in its double chains of edge-sharing OPb₄ tetrahedra. urfu.ru The Raman spectrum of mendipite has characteristic bands at 275, 295, 340, 435, and 474 cm⁻¹, which differ significantly from the spectrum of laurionite. urfu.ru By comparing the presence, position, and relative intensities of the Raman bands, a clear distinction between these minerals can be established. researchgate.netqut.edu.au

In situ Raman spectroscopy allows for the real-time monitoring of chemical reactions and phase transformations. This technique has been employed to study the interaction mechanisms in systems containing lead chloride. For example, the dissolution of lead(II) oxide in a molten CsCl-PbCl₂ mixture was studied in situ using Raman spectroscopy. urfu.ru This study identified the formation of oxychloride ionic species, such as [Pb₃O₂Cl]⁺, by observing the appearance of new vibrational bands in the Raman spectrum of the melt. urfu.ru Such studies provide valuable insights into the dynamic behavior and reaction pathways of lead chloride compounds under specific conditions, which is crucial for understanding their formation and stability in various environments. urfu.ruacs.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is another vibrational spectroscopy technique that provides information on the functional groups present in a compound. wikipedia.orgrub.de It measures the absorption of infrared radiation by a sample, with absorption bands corresponding to specific molecular vibrations. nih.gov For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H) and the lead-chloride (Pb-Cl) bonds.

The O-H stretching vibration typically appears as a broad band in the region of 3600-3200 cm⁻¹. The C-O-H in-plane bending vibration can be observed around 1431 cm⁻¹, while the out-of-plane bending mode can give rise to a broad peak around 940 cm⁻¹. mdpi.com The low-frequency region of the FTIR spectrum would contain information about the Pb-Cl vibrations. While detailed FTIR studies specifically on this compound are not as extensively reported as Raman studies, the principles of FTIR suggest it is a valuable complementary technique for identifying the key functional groups and confirming the compound's identity. nih.govmdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.ukbnl.gov XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. rsc.org

For this compound, an XPS analysis would provide the binding energies of the core electrons of lead (Pb), chlorine (Cl), and oxygen (O). The precise binding energies are sensitive to the chemical environment and oxidation state of the atoms. For instance, the Pb 4f spectrum would allow for the determination of the oxidation state of lead, which is expected to be +2 in this compound. researchgate.net The O 1s spectrum could potentially distinguish between oxygen in the hydroxide (OH⁻) group and any surface adsorbed oxygen or water. mdpi.com Similarly, the Cl 2p spectrum would confirm the presence of chloride ions. By analyzing the peak positions and areas, the surface stoichiometry of the compound can be determined, providing crucial information about its surface purity and composition. rsc.orgmdpi.com

Theoretical and Computational Studies of Lead Chloride Hydroxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. iaea.orgnih.gov It is a widely used approach for calculating the properties of molecules and materials, providing a balance between accuracy and computational cost. iaea.orgnih.gov In the context of lead chloride hydroxide (B78521), DFT can be employed to elucidate its fundamental electronic and structural properties.

DFT calculations are instrumental in determining the electronic band structure and density of states (DOS) of crystalline materials like lead chloride hydroxide. The electronic structure reveals how electrons are distributed among different energy levels and is crucial for understanding the material's electrical and optical properties.

The band gap is a key parameter derived from the electronic structure, representing the energy difference between the top of the valence band and the bottom of the conduction band. This value determines whether a material is a conductor, semiconductor, or insulator. For lead-based compounds, relativistic effects can be significant and may need to be accounted for in the calculations to obtain accurate results.

A hypothetical band structure calculation for this compound would likely show that the valence band maximum is primarily composed of orbitals from the more electronegative atoms like oxygen and chlorine, while the conduction band minimum would have significant contributions from the lead p-orbitals. The calculated band gap would indicate its potential for electronic and optoelectronic applications. For instance, studies on related lead halide perovskites have shown that their band gaps can be tuned by compositional changes or external pressure, a phenomenon that could also be explored for this compound through DFT simulations. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
Band Gap (eV)3.5 - 4.5Indicates insulating or wide-bandgap semiconductor behavior.
Nature of Band GapDirect/IndirectDetermines efficiency of light emission and absorption.
Effective Mass of Charge Carriersm_e, m_hInfluences charge transport properties.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

DFT calculations are also a powerful tool for predicting and interpreting various types of spectra, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. nih.govacs.orgnih.gov By calculating the vibrational frequencies and their corresponding intensities, DFT can aid in the assignment of experimental spectral features to specific atomic motions within the crystal lattice. acs.orgnih.gov

For this compound, DFT could be used to model the vibrational modes associated with the O-H stretching and bending of the hydroxide group, as well as the vibrations involving the lead-oxygen and lead-chlorine bonds. Such calculations have been successfully applied to other complex minerals containing lead and hydroxide groups, such as linarite (PbCuSO₄(OH)₂), where DFT was used to assign the observed phonon absorption bands in the terahertz spectrum. nih.govacs.org

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. This would provide insight into the optical properties of this compound.

Table 2: Example of Predicted Vibrational Frequencies for this compound using DFT

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Correlation
O-H Stretch~3500Corresponds to the stretching of the hydroxide group.
Pb-O-H Bend~1200Involves the bending motion of the hydroxide group relative to the lead atom.
Pb-Cl Stretch~200-400Relates to the stretching vibrations of the lead-chlorine bonds.
Lattice Phonons< 200Corresponds to collective vibrations of the crystal lattice.

Note: These are representative frequency ranges and would require specific DFT calculations for precise values in this compound.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that combines molecular dynamics with electronic structure calculations, typically DFT. youtube.comrsc.org This method allows for the study of the dynamic behavior of atoms in a system over time, including chemical reactions and phase transitions, without the need for pre-defined interatomic potentials. youtube.comrsc.orgrsc.org

For this compound, AIMD simulations could be employed to study its behavior at finite temperatures and pressures. For example, simulations could provide insights into the stability of the crystal structure, the dynamics of the hydroxide protons, and the interactions at the interface between this compound and an aqueous environment. researchgate.netmdpi.com AIMD is particularly useful for investigating processes where bond breaking and formation occur, such as dissolution or surface reactions. rsc.org Studies on liquid hydrogen chloride have demonstrated the utility of AIMD in understanding hydrogen bonding and molecular dynamics in condensed phases. nih.gov

Computational Modeling of Lattice Dynamics and Phonon Modes

Lattice dynamics is the study of the vibrations of atoms in a crystal lattice. youtube.comwordpress.com These vibrations can be described as collective excitations called phonons. youtube.comwordpress.com The study of phonon dispersion curves, which relate the frequency of a phonon to its wavevector, provides fundamental information about a material's thermal properties, including thermal conductivity and heat capacity, as well as its interaction with light and electrons. aps.orgresearchgate.netresearchgate.netscholaris.ca

Computational models, often based on DFT calculations of interatomic force constants, can be used to calculate the phonon dispersion of this compound. aps.orgaps.org These calculations would reveal the frequencies of the acoustic and optical phonon branches and could identify any vibrational instabilities in the structure. The analysis of phonon modes is crucial for understanding the material's response to temperature changes and its potential use in applications where thermal management is important. aps.orgaps.org

Surface Energy Calculations and Growth Prediction

The morphology of a crystal is determined by the relative growth rates of its different crystallographic faces, which are in turn related to their surface energies. Computational methods can be used to calculate the surface energies of various crystal facets of this compound. These calculations, often performed within the DFT framework, can predict the equilibrium crystal shape based on Wulff's construction.

Furthermore, computational models can be used to study the effect of the growth environment, such as the presence of solvents or impurities, on the crystal morphology. For instance, it has been observed that the growth of lead chloride (PbCl₂) crystals can be influenced by the adsorption of hydroxide ions, leading to the formation of this compound deposits on specific crystal faces. researchgate.net Theoretical calculations could be used to model the adsorption of different species onto the surfaces of this compound, providing a deeper understanding of the mechanisms that control its crystal growth and habit. mdpi.comnih.govresearchgate.net

Reactivity, Stability, and Transformation Processes

Chemical Stability in Various Aqueous and Non-Aqueous Media

Lead chloride hydroxide (B78521), with the general formula Pb(OH)Cl, exhibits distinct stability characteristics in different chemical environments. Its stability is largely influenced by factors such as pH, the presence of complexing agents, and the nature of the solvent.

In aqueous media, the stability of lead chloride hydroxide is highly pH-dependent. The compound can form in environments where both chloride and hydroxide ions are present at appropriate concentrations. It is known to precipitate from aqueous solutions of lead(II) compounds upon the addition of a source of chloride and hydroxide ions. However, its stability is limited in strongly acidic or basic conditions. In acidic solutions, it tends to dissolve, while in excess alkali hydroxide solutions, it can also dissolve to form plumbate(II) complexes. For instance, lead(II) hydroxide, a related compound, is amphoteric and dissolves in both acids and excess sodium hydroxide to form Na₂[Pb(OH)₄]. While this compound's amphoterism is less pronounced, it can still react in highly alkaline media.

The presence of other ligands in aqueous solutions can affect its stability. For example, in the presence of excess chloride ions, this compound can dissolve to form soluble tetrachloroplumbate(II) complex ions ([PbCl₄]²⁻). libretexts.orgchemguide.co.uk Similarly, it dissolves in solutions of ammonium (B1175870) chloride and ammonium nitrate (B79036). alphachem.com.aunih.gov

In non-aqueous media, the stability of this compound can differ significantly. It is generally considered insoluble in alcohol. nih.gov The covalent character of the Pb-Cl bond contributes to a higher thermal stability compared to lead(II) hydroxide.

Dissolution Kinetics and Mechanisms

The dissolution of this compound is a critical process in various contexts, from environmental science to metallurgical processing. The kinetics and mechanisms of its dissolution are influenced by several factors.

The concentration of ligands in a solution plays a pivotal role in the dissolution of this compound. As mentioned previously, an excess of chloride ions can lead to the formation of the soluble tetrachloroplumbate(II) complex ion ([PbCl₄]²⁻), thereby increasing the dissolution of what is otherwise a sparingly soluble salt. libretexts.orgchemguide.co.ukwikipedia.org This phenomenon is a classic example of complex ion formation driving the dissolution of a precipitate.

Studies on similar systems, such as the dissolution of chlorine from iron ore sintering dust, have shown that some double salts, including lead hydroxide chloride, can be less soluble than other chlorides. mdpi.com The ionic strength of the solution can also impact dissolution kinetics, often by affecting the activity coefficients of the ions in solution. Research on the dissolution of lead from ores has highlighted that the leaching rate is dependent on the concentration of the leachant, such as hydrochloric acid. researchgate.net

Thermal Decomposition and Phase Transformations

Heating this compound induces decomposition and phase transformations, leading to the formation of various products.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study the thermal behavior of materials. For this compound, TGA shows a decomposition onset at approximately 220°C. The thermal decomposition of lead(II) chloride-hydroxide is reported to yield lead(II) oxide (PbO), lead(II) chloride (PbCl₂), and water (H₂O). brainly.in

Studies on related lead compounds provide further insight. For instance, the thermal decomposition of lead hydroxide, Pb₆O₄(OH)₄, has been shown to produce lead(II) oxide at 160°C. sharif.eduresearchgate.net In the case of lead chloride oxalate (B1200264), thermal analysis revealed complex decomposition pathways involving the formation of various lead oxide chloride phases. cambridge.org

Table 1: Thermal Decomposition Data for this compound and Related Compounds

CompoundAnalysis MethodDecomposition Onset/TemperatureProducts
This compound (Pb(OH)Cl)TGA~220°C PbO, PbCl₂, H₂O brainly.in
Lead Hydroxide (Pb₆O₄(OH)₄)TGA160°C sharif.eduresearchgate.netPbO sharif.eduresearchgate.net

The thermal decomposition of this compound results in both solid and volatile products. The primary volatile product is water vapor, driven off during the initial stages of heating. brainly.in The solid-state products include lead(II) oxide and lead(II) chloride. brainly.in

In more complex systems or under different atmospheric conditions, other intermediate phases can form. For example, the thermal decomposition of lead chloride oxalate in air leads to the formation of intermediate lead oxide chloride phases like Pb₅O₂Cl₆ and Pb₃O₂Cl₂ before further decomposition. cambridge.org When heated in air, lead compounds can readily form basic chlorides. nih.gov The final lead-containing products can also be influenced by the presence of oxygen, which can lead to different lead oxides.

Redox Chemistry: Oxidation and Reduction Pathways

The lead atom in this compound exists in the +2 oxidation state (Pb(II)). This state is the more stable oxidation state for lead. libretexts.org However, the compound can participate in redox reactions, acting as either a reducing agent (being oxidized to Pb(IV)) or an oxidizing agent (being reduced to Pb(0)).

Oxidation Pathways Lead(II) in this compound can be oxidized to lead(IV) compounds. This typically requires the presence of strong oxidizing agents. For instance, reaction with potassium permanganate (B83412) (KMnO₄) can facilitate the oxidation to lead(IV) oxide (PbO₂). Another example involves the use of sodium hypochlorite (B82951) (NaClO) to treat lead(II) chloride, resulting in the formation of a reddish-brown precipitate of PbO₂. wikipedia.org

Reduction Pathways Lead(II) can be reduced to elemental lead (Pb) under specific conditions. This transformation generally involves the use of reducing agents such as hydrogen gas or carbon. The reduction of lead(II) ions is a fundamental process in electrometallurgy and various chemical syntheses.

The redox chemistry is not limited to the lead center. For example, while not directly involving this compound, lead(IV) chloride (PbCl₄) is a strong oxidizing agent that can oxidize bromide ions (Br⁻) to bromine (Br₂), during which the lead is reduced from Pb(IV) to Pb(II). brainly.comdynamicpapers.comgauthmath.com This demonstrates the accessibility of different oxidation states for lead in halide environments.

The table below summarizes the core redox reactions involving lead ions relevant to the this compound system.

Reaction TypeReactant(s)Reagent(s)Major Product(s)
OxidationLead(II) compoundStrong oxidizing agents (e.g., KMnO₄, NaClO)Lead(IV) oxide (PbO₂)
ReductionLead(II) compoundReducing agents (e.g., H₂, C)Elemental lead (Pb)

Substitution Reactions with Other Halides

This compound can undergo substitution reactions where the chloride ion is replaced by other halide ions (fluoride, bromide, or iodide). These are typically precipitation reactions driven by the lower solubility of the resulting lead halide salt.

The general form of the reaction can be represented as: PbCl(OH) (s) + X⁻ (aq) → PbX(OH) (s) + Cl⁻ (aq) or, more commonly, leading to the formation of the simple lead(II) halide: PbCl(OH) (s) + 2X⁻ (aq) + H⁺ (aq) → PbX₂ (s) + H₂O (l) + Cl⁻ (aq)

Reaction with Iodide: A common example is the reaction with a source of iodide ions, such as potassium iodide (KI) solution. The addition of iodide ions to a solution containing lead(II) ions results in the formation of a bright yellow precipitate of lead(II) iodide (PbI₂). chemguide.co.uklibretexts.orgyoutube.com

Reaction with Bromide: Similarly, bromide ions can displace chloride ions. The reaction of lead(II) ions with a source of bromide ions leads to the formation of lead(II) bromide (PbBr₂), a white precipitate. pilgaardelements.com

Reaction with Fluoride (B91410): Fluoride ions can also react with lead(II) to form lead(II) fluoride (PbF₂). pilgaardelements.com Research into the determination of fluoride has explored the precipitation of lead chlorofluoride, indicating complex interactions between lead and different halide ions. psu.edu While lead(IV) chloride has been shown to react with fluorine gas to produce lead(IV) fluoride, reactions involving lead(II) species are more common for substitution. vaia.com

The relative solubilities of the lead halides play a crucial role in these substitution reactions.

Environmental Geochemistry and Mineralogical Significance Excluding Toxicity

Natural Occurrence as Minerals (e.g., Laurionite)

Lead chloride hydroxide (B78521) is found in nature primarily as the mineral laurionite. wikipedia.org Laurionite, with the chemical formula PbCl(OH), is a lead halide mineral first identified in 1887 in the historic mining district of Laurium, Greece. wikipedia.org It is classified as a very rare mineral. le-comptoir-geologique.com Laurionite is the orthorhombic dimorph of paralaurionite, meaning they share the same chemical composition but differ in their crystal structure. wikipedia.orgle-comptoir-geologique.com Both are members of the matlockite mineral group. wikipedia.orgmindat.org

The formation of laurionite is indicative of specific environmental conditions. It primarily occurs in two main contexts: the oxidized zones of lead-bearing ore deposits and on ancient lead-bearing slag that has been exposed to saline water. wikipedia.orgmindat.orgamgueddfa.cymru

Supergene Environments: Laurionite forms as a secondary mineral in the upper, oxidized portions of lead deposits, an environment known as the supergene zone. amgueddfa.cymru This formation is the result of chemical weathering of primary lead ore minerals.

Reaction with Saline Water: A crucial factor in laurionite formation is the presence of chloride-rich solutions. The interaction of saline water, such as sea spray in coastal environments, with lead-bearing materials is a common mechanism for its creation. le-comptoir-geologique.com This process is famously observed on ancient lead slags from historical mining operations, such as those at the type locality in Laurium. le-comptoir-geologique.commindat.org

Geothermal Systems: Laurionite has also been identified as a scale-forming mineral in geothermal facilities. geothermperform.eu It can precipitate from hot, saline geothermal brines that are rich in lead, demonstrating its formation under specific temperature and chemical conditions. geothermperform.eu

The mineral assemblages found with laurionite provide further insight into its formation. It is commonly associated with other secondary lead minerals, including its dimorph paralaurionite, as well as penfieldite, fiedlerite, phosgenite, cerussite, and anglesite. wikipedia.orgcambridge.org This suite of minerals points to formation under oxidizing conditions with a significant availability of chloride, typically in near-surface environments where atmospheric and hydrospheric processes are dominant.

Formation Environment Description Associated Minerals
Oxidized Lead Deposits Upper zones of ore bodies where primary minerals are altered by weathering.Cerussite, Anglesite, Phosgenite wikipedia.org
Lead Slag & Saline Water Ancient mining waste reacting with seawater or other saline solutions.Paralaurionite, Penfieldite, Fiedlerite wikipedia.orgle-comptoir-geologique.comcambridge.org
Geothermal Brines Precipitation from hot, saline, lead-rich fluids in geothermal power systems. geothermperform.euNot specified

Laurionite can be distinguished from other lead minerals based on its chemical composition, crystal structure, and optical properties.

Paralaurionite: As a dimorph, paralaurionite shares laurionite's chemical formula (PbCl(OH)) but crystallizes in the monoclinic system, whereas laurionite is orthorhombic. wikipedia.orgrruff.info While they can appear similar, they can be differentiated using optical mineralogy; laurionite does not produce an interference figure through its main crystal face, which distinguishes it from paralaurionite. rruff.info

Phosgenite (Pb₂Cl₂(CO₃)): This is a lead chlorocarbonate. It differs chemically from laurionite by the presence of a carbonate group instead of a hydroxyl group. scispace.com

Cotunnite (PbCl₂): This is the simple lead(II) chloride mineral, lacking the hydroxide component that characterizes laurionite. vedantu.com

Anglesite (PbSO₄) and Cerussite (PbCO₃): These are common secondary lead minerals representing the sulfate (B86663) and carbonate forms, respectively. cdc.gov They are frequently found alongside laurionite but are chemically distinct, lacking the chloride and hydroxide components of laurionite. wikipedia.org

Advanced analytical techniques like Raman spectroscopy can also be used to differentiate these minerals, as each has a unique spectral fingerprint. scispace.com

Mineral Chemical Formula Crystal System Key Distinction from Laurionite
Laurionite PbCl(OH)Orthorhombic-
Paralaurionite PbCl(OH)MonoclinicDimorph; different crystal system and optical properties. wikipedia.orgrruff.info
Phosgenite Pb₂(CO₃)Cl₂TetragonalContains carbonate instead of hydroxide. scispace.com
Cotunnite PbCl₂OrthorhombicLacks the hydroxide (OH) group. vedantu.com
Anglesite PbSO₄OrthorhombicA sulfate mineral; lacks chloride and hydroxide. cdc.gov
Cerussite PbCO₃OrthorhombicA carbonate mineral; lacks chloride and hydroxide. cdc.gov

Geochemical Cycling and Fate in Environmental Matrices

The geochemical cycle of lead has been significantly altered by anthropogenic activities. wikipedia.orgresearchgate.net In the environment, lead is generally persistent, with soils and sediments acting as major sinks. cdc.goviarc.fr

Lead chloride hydroxide, and lead compounds in general, interact strongly with various components of soil and sediment. Lead tends to be relatively immobile in soils because it is strongly adsorbed onto particles. cdc.govcanada.ca This process reduces its availability to organisms. inchem.org The primary soil and sediment components that bind lead include:

Organic matter researchgate.netcanada.ca

Iron and manganese oxides canada.ca

Inorganic colloids and clay minerals researchgate.net

Phosphates researchgate.net

Soil pH is considered the most critical factor governing the solubility and mobility of lead. cdc.govmdpi.com Acidic conditions (low pH) increase the solubility of lead compounds and their potential to migrate through the soil profile. cdc.govresearchgate.net Conversely, high chloride content in the soil can also enhance the solubility of lead. cdc.gov

The formation and presence of this compound play a dual role in the fate of lead in aqueous systems.

Mobilization: The formation of certain lead chloride species can increase lead's mobility. Compared to many other secondary lead minerals, such as lead phosphates, lead chloride compounds can exhibit higher solubility, particularly under acidic conditions. canada.ca In solutions with very high chloride concentrations, soluble complex ions like [PbCl₄]²⁻ can form, further enhancing the transport of lead in water. libretexts.org

Immobilization: The precipitation of this compound from a solution into a solid mineral form is an act of immobilization, effectively removing dissolved lead from the water column. geothermperform.eu In many aquatic environments, particularly those with a pH of 7 or higher, the majority of lead exists in undissolved forms, such as colloidal particles or precipitates of lead carbonate and lead hydroxide, which settle into the sediment. canada.ca Therefore, the formation of laurionite can be a mechanism that sequesters lead into a solid phase, contributing to its retention in sediments and soils. canada.ca However, the stability of this immobilization is highly dependent on environmental conditions like pH and the presence of other ions. cdc.gov

Formation within Weathering Environments and Mineral Deposits

This compound forms as a product of the chemical alteration of primary lead minerals within specific weathering environments. Its genesis is closely tied to the oxidation of lead ores under chloride-rich conditions. wikipedia.org This occurs in the supergene zones of mineral deposits, where primary minerals are exposed to the effects of surface water and atmospheric oxygen. mindat.orgamgueddfa.cymru The weathering of galena (PbS), the most common primary lead ore, can lead to the formation of various secondary minerals. mdpi.com For laurionite to form, a source of chloride ions—such as saline groundwater or coastal sea spray—must be present to react with the lead released during oxidation. le-comptoir-geologique.com This process is also replicated in anthropogenic settings, where metallic lead in discarded materials like old slag reacts with the environment over time to form a crust of secondary minerals, including laurionite. wikipedia.orgmindat.org

Speciation in Complex Environmental Systems

The speciation of lead in the environment, which refers to its distribution among different chemical forms, is a critical factor controlling its mobility, bioavailability, and ultimate fate. In complex environmental systems, the interplay of various physicochemical parameters dictates the formation and stability of different lead species.

Formation of Lead Hydroxo and Chloride Species

In aqueous environments, lead(II) ions (Pb²⁺) can undergo hydrolysis to form a series of mononuclear and polynuclear hydroxo complexes. The formation of these species is highly dependent on the pH of the solution. As the pH increases, Pb²⁺ progressively hydrolyzes to form species such as Pb(OH)⁺, Pb(OH)₂, and other polynuclear hydroxides like Pb₄(OH)₄⁴⁺ and Pb₆(OH)₈⁴⁺. researchgate.netresearchgate.net In weakly alkaline solutions (pH 8.0-9.0), the speciation is often dominated by carbonate species like PbCO₃(aq) and Pb(CO₃)₂²⁻. researchgate.net

The presence of chloride ions (Cl⁻) introduces another layer of complexity to lead speciation. Lead readily forms stable complexes with chloride, including PbCl⁺, PbCl₂, PbCl₃⁻, and PbCl₄²⁻. researchgate.netmdpi.comnih.govresearchgate.net The relative abundance of these chloro complexes is a function of the chloride concentration. mdpi.comnih.govresearchgate.net In saline environments or waters with high chloride content, these lead-chloride complexes can be the dominant soluble lead species, significantly influencing lead's mobility. researchgate.netmdpi.com For instance, in weakly acidic saline systems (pH < 6), lead speciation is dominated by PbClₙ⁽²⁻ⁿ⁾⁺ complexes. researchgate.net

The simultaneous presence of both hydroxide and chloride ions leads to the formation of mixed ligand complexes, such as this compound (PbClOH). This compound can precipitate from solutions containing both Pb²⁺, Cl⁻, and OH⁻ ions under specific conditions. researchgate.net The mineral form of this compound, laurionite, is known to be thermodynamically stable over a wide range of pH values and chloride concentrations. researchgate.net

The following table summarizes the key lead hydroxo and chloride species and the conditions that favor their formation:

Species NameChemical FormulaFavorable Conditions
Lead(II) ionPb²⁺Acidic conditions (pH < 6) researchgate.netscirp.org
Lead hydroxide (mononuclear)Pb(OH)⁺, Pb(OH)₂Increasing pH (> 6) researchgate.netresearchgate.net
Lead carbonate (aqueous)PbCO₃(aq), Pb(CO₃)₂²⁻Weakly alkaline conditions (pH 8-9) researchgate.net
Lead chloride complexesPbCl⁺, PbCl₂, PbCl₃⁻Presence of chloride ions researchgate.netresearchgate.net
This compoundPbCl(OH)Presence of Pb²⁺, Cl⁻, and OH⁻ ions researchgate.net

Impact of pH on Lead Speciation Diagrams

The pH of an aqueous system is arguably the most influential factor governing lead speciation. Speciation diagrams, which plot the relative abundance of different species as a function of pH, are powerful tools for visualizing these relationships.

At low pH values (typically below 6), the free hydrated lead ion, Pb²⁺, is the predominant species. researchgate.netscirp.org As the pH increases into the neutral and alkaline range, the concentration of Pb²⁺ decreases sharply due to the formation of lead hydroxide and lead carbonate species. nih.govhnu.edu.cn For example, in many systems, the formation of Pb(OH)⁺ begins to occur at a pH of around 5.2 to 6.0. researchgate.nethnu.edu.cn

With a further increase in pH, solid phases such as lead hydroxide (Pb(OH)₂) and lead carbonates like cerussite (PbCO₃) and hydrocerussite (Pb₃(CO₃)₂(OH)₂) will precipitate, controlling the total soluble lead concentration. nih.govscielo.org.mx The specific pH at which precipitation occurs and the nature of the solid phase depend on other factors like the total lead concentration and the presence of other ions, particularly carbonate. nih.gov

In the presence of chloride, the speciation diagram is further modified. At a given pH, the formation of lead-chloride complexes can increase the total soluble lead concentration compared to a chloride-free system. mdpi.com However, pH remains a master variable. For instance, in a high-chloride environment, while lead-chloride complexes may dominate at acidic to neutral pH, at higher pH values, the formation of lead hydroxides and carbonates will still lead to precipitation. mdpi.com

The following table illustrates the general trend of dominant lead species as a function of pH in a typical aqueous system containing carbonate.

pH RangeDominant Soluble Lead SpeciesPotential Solid Phases
< 6Pb²⁺ researchgate.netscirp.org-
6 - 8Pb²⁺, Pb(OH)⁺, PbCO₃(aq) researchgate.netnih.govhnu.edu.cnCerussite (PbCO₃) nih.gov
8 - 10PbCO₃(aq), Pb(OH)₂ (aq), Pb(CO₃)₂²⁻ nih.govHydrocerussite (Pb₃(CO₃)₂(OH)₂) nih.gov
> 10Pb(OH)₂(aq), Pb(OH)₃⁻ scielo.org.mxLead hydroxide (Pb(OH)₂) scielo.org.mx

It is important to note that these are generalized trends, and the exact speciation will depend on the specific chemical composition of the water, including the concentrations of lead, chloride, carbonate, and other complexing ligands. researchgate.netmdpi.com

Material Science and Technological Applications Excluding Biological/medical

Precursor in the Synthesis of Other Inorganic Lead Compounds

Lead chloride hydroxide (B78521) serves as a valuable precursor in the synthesis of a variety of other inorganic lead compounds. Its chemical reactivity allows for its transformation into different lead-based materials through processes such as oxidation, reduction, and substitution.

For instance, lead chloride hydroxide can be oxidized to produce lead(IV) compounds like lead(IV) oxide (PbO₂). Conversely, it can be reduced to elemental lead (Pb) using reducing agents like hydrogen gas or carbon. Substitution reactions are also possible, where it can react with other halides, such as potassium iodide, to form different lead halides like lead iodide (PbI₂).

A notable application is its use in the production of Patteson's white lead, a basic chloride of lead with the formula PbCl₂·Pb(OH)₂, which has been used as a pigment in white paint. chemotechnique.se

Applications in Functional Materials Research

The unique properties of this compound make it a subject of research for various functional materials.

Optical Materials

This compound and related lead compounds are explored for their optical properties. For example, lead(II) chloride, a related compound, is used in the production of infrared transmitting glass and a type of ornamental glass known as aurene glass. chemotechnique.se The mineral form of this compound, laurionite, exhibits distinct optical characteristics, including biaxial negative optical character and high refractive indices. Research into chloride-modified germanate–bismuth–lead glasses has shown that the addition of lead chloride influences the phonon density of states and thermal stability, which are crucial parameters for optical materials. researchgate.net

Pigments and Stabilizers

Historically and in modern applications, lead compounds, including basic lead chlorides, have been utilized as pigments and stabilizers. Patteson's white lead, derived from this compound, is a prime example of its use as a white pigment. chemotechnique.se Additionally, lead compounds serve as heat stabilizers for polymers like PVC. nih.gov

Electrochemical Sensor Development (Non-biological)

The electrochemical properties of lead and its compounds are leveraged in the development of sensors for detecting various substances. While direct applications of this compound in non-biological electrochemical sensors are not extensively documented in the provided context, the broader field of lead-based electrochemical sensing is well-established. For instance, various electrochemical sensors have been developed for the detection of lead(II) ions themselves, utilizing different electrode modifications. researchgate.netmdpi.commdpi.com These sensors often rely on the specific electrochemical interactions of lead ions at the electrode surface. mdpi.commdpi.com The development of such sensors is crucial for environmental monitoring. mdpi.comdiva-portal.org

Fabrication of Nanostructures (e.g., Nanowires, Nanosheets)

There is significant research interest in the fabrication of this compound and related lead hydroxide nanostructures, such as nanowires and nanosheets, due to their unique properties at the nanoscale. sci-hub.sescientific.netnih.gov

Controlled Synthesis for Specific Morphologies

The morphology of lead hydroxide nanostructures can be controlled through various synthesis methods. sci-hub.sescientific.netresearchgate.net A common approach involves the solution-phase reaction of a lead salt, like lead nitrate (B79036), with an alkali, such as potassium hydroxide. sci-hub.segoogle.com The addition of chloride ions, often from sodium chloride, to the precursor solution has been found to be a critical factor in promoting the formation of rod-like or wire-like morphologies. sci-hub.sescientific.netresearchgate.net

Controlled experiments have demonstrated that higher concentrations of chloride ions in the precursor solution favor the formation of lead hydroxide nanowires. sci-hub.sescientific.net For example, ratios of Cl⁻:Pb²⁺ of 5:1 and 6:1 have been shown to be effective. scientific.net The synthesis parameters, such as temperature and reactant concentrations, can be adjusted to control the dimensions of the resulting nanostructures, which can have lengths of several micrometers and diameters of tens of nanometers. sci-hub.sescientific.netgoogle.com These synthesis methods are often simple and cost-effective. sci-hub.se The resulting nanostructures are typically single crystalline. sci-hub.sescientific.net

Below is a table summarizing the synthesis of lead hydroxide nanorods:

ParameterCondition
Lead Source Lead Nitrate
Alkali Potassium Hydroxide
Chloride Source Sodium Chloride
Mole Proportion (Pb(NO₃)₂ : NaCl) 1:1 to 1:10
Mole Proportion (Pb(NO₃)₂ : KOH) 1:3
Temperature 50-90 °C
Resulting Nanostructure Hexagonal lead hydroxide nanorods
Dimensions Length: ~50 micrometers, Diameter: 20-500 nanometers
Data sourced from a Chinese patent on the preparation of lead hydroxide nanorods. google.com

Influence of Synthesis Parameters on Nanostructure Properties

The morphological and crystalline properties of this compound nanostructures are profoundly influenced by the parameters of the synthesis process. Key factors such as the concentration of precursors, reaction temperature, and pH levels play a critical role in determining the size, shape, and structural characteristics of the resulting nanomaterials. By carefully controlling these conditions, it is possible to tailor the synthesis to produce specific nanostructures, such as nanowires and nanorods.

Influence of Precursor Concentration

The molar ratio of chloride ions (Cl⁻) to lead ions (Pb²⁺) in the precursor solution is a determining factor in the morphology of the synthesized lead hydroxide nanostructures. Research indicates that higher concentrations of chloride ions favor the formation of one-dimensional (1D) nanostructures like nanowires.

In a solution-phase reaction using lead nitrate and potassium hydroxide, the morphology of the resulting lead hydroxide precipitate is directly affected by the concentration of sodium chloride added to the precursor solution. sci-hub.se Controlled experiments have demonstrated that lead hydroxide nanowires are preferentially formed at higher concentration ratios of chloride to lead ions. sci-hub.se For instance, at Cl⁻:Pb²⁺ ratios of 5:1 and 6:1, the formation of nanowires with lengths of a few micrometers and diameters of several tens of nanometers is observed. sci-hub.se Lower ratios tend to produce nanorods or other morphologies. sci-hub.segoogle.com This suggests that chloride ions may play a role in inhibiting certain crystal growth directions, promoting anisotropic growth into a wire-like shape. google.com

The following table summarizes the effect of the Cl⁻:Pb²⁺ precursor ratio on the dimensions of the resulting nanostructures, based on findings from liquid-phase chemical reactions.

Table 1: Effect of Precursor Molar Ratio on Lead Hydroxide Nanostructure Dimensions

Molar Ratio (Cl⁻:Pb²⁺) Resulting Nanostructure Length Diameter Source
1:1 to 10:1 Nanorods ~50 µm 20-500 nm google.com
5:1 Nanowires A few µm Several tens of nm sci-hub.se
6:1 Nanowires A few µm Several tens of nm sci-hub.se

Influence of Reaction Temperature

Reaction temperature is another critical parameter that affects the synthesis of this compound nanostructures. Temperature influences reaction kinetics, precursor solubility, and the nucleation and growth rates of crystals.

A method for preparing lead hydroxide nanorods specifies a reaction temperature range of 50-90°C. google.com Within this range, the thermal energy is sufficient to facilitate the reaction between the lead salt, chloride source, and alkali to form the desired nanorod structure. google.com Generally, in nanoparticle synthesis, higher temperatures can promote better crystallinity and may lead to changes in particle morphology, such as the transition from amorphous to crystalline structures or the sintering of smaller particles into larger ones. nih.govuliege.be For lead chloride specifically, synthesis via a colloidal route to produce nanosheets and rod-like structures has been performed at temperatures as high as 180°C. rsc.org

Table 2: Influence of Temperature on Lead Hydroxide Nanostructure Synthesis

Temperature Range Synthesis Method Resulting Nanostructure Source
50-90°C Liquid-phase chemical reaction Nanorods google.com
180°C Colloidal synthesis Nanosheets, Rod-like structures rsc.org

Influence of pH and Alkali Addition

The pH of the reaction medium, typically controlled by the addition of an alkali like potassium hydroxide or sodium hydroxide, is fundamental to the formation of hydroxide-containing compounds. google.comd-nb.info For the synthesis of lead hydroxide nanorods, a specific molar ratio of lead nitrate to the alkali substance (1:3) is required to induce the precipitation of the white nanostructured material. google.com

The pH level affects the availability of hydroxide ions (OH⁻) and can influence the surface charge of the growing nanoparticles, which in turn impacts particle aggregation and the final morphology. uliege.be In aqueous solutions, the solubility of lead compounds and the formation of various lead hydroxide complexes are highly pH-dependent. acs.orgnih.gov The formation of soluble complex chlorides of heavy metals is a known phenomenon in high-chloride environments, and the interplay between pH and chloride concentration is significant for controlling precipitation. d-nb.info Industrial processes for precipitating lead often involve adjusting the pH to a specific range, for example, pH 9-10, to effectively form the desired solid phase from a leachate solution.

Table 3: Effect of Alkali/pH on Lead Hydroxide Nanostructure Synthesis

Parameter Value/Condition Synthesis Method Observation Source
Molar Ratio (Pb(NO₃)₂:Alkali) 1:3 Liquid-phase chemical reaction Formation of white precipitate (nanorods) google.com
pH 9-10 Precipitation from acid leachate Formation of precipitate

Advanced Analytical Methodologies for Lead Chloride Hydroxide Characterization

Development of In Situ Characterization Techniques

The study of lead chloride hydroxide (B78521) benefits immensely from in situ characterization, which allows for the real-time observation of the material within its operational environment. chinesechemsoc.org Unlike ex situ methods that analyze a sample after it has been removed from its native conditions, in situ techniques provide a dynamic picture of processes as they occur. acs.org This is crucial for understanding the formation and transformation of lead chloride hydroxide, particularly in electrochemical systems where its presence as a surface film or corrosion product is of interest. chinesechemsoc.orgresearchgate.net

Techniques that are frequently applied in situ for the characterization of related materials include vibrational spectroscopy (Raman and IR), X-ray diffraction (XRD), and X-ray absorption spectroscopy (XAS). acs.org These methods can yield information on the chemical composition, crystal structure, and electronic state of this compound as it forms or degrades. chinesechemsoc.org The development of specialized cells and experimental setups is often necessary to facilitate these measurements under relevant conditions, such as in aqueous solutions or during electrochemical cycling. acs.org The ability to combine multiple in situ techniques can provide a more complete understanding of the material's behavior across different length scales. acs.org

Recent advancements have focused on improving the spatial, temporal, and electrochemical resolution of in situ techniques to better replicate the actual reaction environments. chinesechemsoc.org For instance, synchrotron-based methods offer high-intensity X-rays that can enhance the signal from surface species like this compound, even at low concentrations. chinesechemsoc.org

Spatially Resolved Analytical Methods

Spatially resolved analytical methods are essential for understanding the heterogeneous nature of this compound, especially when it exists as a surface layer or in complex matrices. These techniques provide information on the distribution and morphology of the compound on a microscopic or even nanoscopic scale.

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful combination for this purpose. oup.com SEM provides high-resolution images of the sample's surface, revealing the morphology and distribution of different phases, while EDX allows for elemental mapping, confirming the presence and colocalization of lead, chlorine, and oxygen. oup.com This can be particularly useful in identifying this compound as a distinct phase within a larger corrosion scale. nih.gov The spatial resolution of SEM can range from 5 to 100 nm. mdpi.com

Other spatially resolved techniques that can be applied to the study of materials like this compound include:

Cathodoluminescence (CL) Spectroscopy: This technique, often performed within an SEM, can provide information about the electronic structure and presence of defects, which can be correlated with the material's properties. oup.com

X-ray Fluorescence (XRF) Microscopy: Synchrotron-based XRF can offer elemental mapping with a spatial resolution that can reach the sub-micrometer level, providing detailed information on the distribution of elements within a sample. mdpi.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This surface-sensitive technique can provide detailed chemical information and imaging with high spatial resolution.

The selection of a particular spatially resolved method depends on the specific information required, such as elemental composition, morphology, or chemical state, and the desired level of spatial resolution. nih.govmdpi.com

Electrochemical Techniques for Surface Behavior Analysis

Electrochemical techniques are paramount for investigating the formation, stability, and reactivity of this compound at the electrode-electrolyte interface. asdlib.org These methods can probe the thermodynamics and kinetics of the electrochemical reactions involving this compound.

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of species at an electrode surface. jeires.com In the context of this compound, CV can be used to identify the potentials at which the compound is formed and reduced. scholaris.ca By sweeping the potential of a lead electrode in a chloride-containing solution, the formation of lead chloride (PbCl₂) and its subsequent conversion to this compound (Pb(OH)Cl) can be observed as distinct current peaks in the voltammogram. researchgate.net The scan rate and the composition of the electrolyte can be varied to gain insights into the reaction mechanisms. scholaris.catsijournals.com For instance, studies have shown that in solutions with a pH greater than or equal to 6.5, Pb(OH)Cl is a likely product of the anodic oxidation of lead in the presence of chloride ions. researchgate.net

Potentiodynamic polarization is another key technique for studying the corrosion behavior of lead in chloride-containing environments, where this compound can play a passivating role. ampp.org This method involves scanning the potential at a slow rate and measuring the resulting current to construct a polarization curve. mdpi.com From this curve, important parameters such as the corrosion potential (Ecorr), corrosion current (Icorr), and pitting potential can be determined, providing a measure of the material's susceptibility to corrosion. arabjchem.org The formation of a passive film containing this compound can be identified by a region of low and relatively constant current in the anodic portion of the polarization curve. ampp.org

Interactive Data Table: Potentiodynamic Polarization Parameters for Lead in Simulated Ground Water (SGW) with and without Chloride

ElectrolyteEcorr (mV vs SCE)Initial Passive Current Density (µA/cm²)Transpassive Onset Potential (mV vs SCE)
SGW-560Variable, followed by a second anodic reaction~1200
SGW + NaCl-Reduced initial passive current~1000
SGW + Hydroxide---

Note: This table is based on qualitative descriptions from the source material and is intended for illustrative purposes. ampp.org Dashes indicate data not explicitly provided in the source.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of electrode/electrolyte interfaces and the processes that occur there. mdpi.commdpi.com By applying a small amplitude AC potential or current signal over a wide range of frequencies, the impedance of the system can be measured. semanticscholar.org The resulting data, often presented as Nyquist or Bode plots, can be modeled using an equivalent electrical circuit to extract valuable information about the interface. researchgate.net

In the study of this compound, EIS can be used to characterize the properties of the surface film. The parameters that can be determined include:

Solution Resistance (Rs): The resistance of the electrolyte. mdpi.com

Charge Transfer Resistance (Rct): Related to the kinetics of the electrochemical reactions occurring at the interface. mdpi.com A higher Rct value generally indicates better corrosion resistance. arabjchem.org

Double Layer Capacitance (Cdl): Represents the capacitance of the electrical double layer that forms at the electrode-electrolyte interface. mdpi.com

Film Resistance (Rf) and Capacitance (Cf): These elements can be included in the equivalent circuit to model the properties of the this compound film itself.

Changes in these parameters over time or under different conditions can provide insights into the formation, growth, and degradation of the this compound layer. For example, an increase in film resistance would suggest the formation of a more protective passive layer.

Interactive Data Table: Equivalent Circuit Parameters from EIS for a Lead Electrode

ParameterDescriptionTypical Information Gained
RsResistance of the electrolyte solution.Provides information on the conductivity of the medium.
RctResistance to the transfer of charge across the electrode-electrolyte interface.Inversely proportional to the corrosion rate.
CdlCapacitance of the electrical double layer at the interface.Related to the electrochemically active surface area.
RfResistance of the surface film (e.g., this compound).Indicates the protective nature of the film.
CfCapacitance of the surface film.Related to the thickness and dielectric properties of the film.

Note: This table presents typical parameters used in EIS analysis of corroding systems and is for conceptual understanding.

Future Research Directions and Unresolved Questions

Elucidating Complex Solid-Solution Behavior

A significant frontier in the study of lead chloride hydroxide (B78521) lies in understanding its behavior within solid solutions. In natural and contaminated environments, pure phases are rare, and minerals often form complex solid solutions with other compounds. The extent to which lead chloride hydroxide incorporates other ions or forms solid solutions with isostructural minerals, such as lead sulfate (B86663) (anglesite), is not well understood.

Future research should focus on:

Thermodynamic and Kinetic Studies: Investigating the thermodynamic stability and kinetics of solid solution formation between this compound and other relevant lead minerals. This would involve experimental studies to determine the miscibility gaps and the influence of temperature, pressure, and fluid composition on solid-solution formation.

Atomistic-Level Characterization: Employing advanced analytical techniques, such as high-resolution transmission electron microscopy (HRTEM) and atom probe tomography (APT), to characterize the distribution of elements and defects within these solid solutions at the atomic scale.

Table 1: Potential Areas of Investigation for this compound Solid-Solution Behavior

Research AreaKey Questions
Thermodynamics What are the Gibbs free energy of formation and enthalpy of mixing for PbCl(OH)-PbSO4 solid solutions?
Kinetics How do the rates of precipitation and dissolution of this compound change in the presence of sulfate ions?
Structural Analysis What are the crystallographic changes and lattice distortions resulting from ion substitution in the this compound structure?

Advanced Understanding of Surface Reactivity and Interfaces

The surface of this compound is the primary site of interaction with its surrounding environment, governing its dissolution, precipitation, and sorption of other chemical species. A detailed, molecular-level understanding of its surface reactivity is crucial for predicting its environmental mobility and for designing applications in materials science.

Key unresolved questions include:

Surface Complexation Modeling: Developing robust surface complexation models to describe the adsorption of various ions onto the this compound surface. usda.govusda.gov This requires experimental data on the surface charge characteristics and the binding affinities of different ions.

Dissolution and Precipitation Mechanisms: Elucidating the elementary reaction steps and the role of surface defects in the dissolution and precipitation of this compound under varying pH, ionic strength, and ligand concentrations. chemguide.co.uklibretexts.orglibretexts.org

Exploration of Novel Synthesis Routes for Tailored Morphologies

The morphology of this compound particles can significantly influence their properties and applications. While conventional synthesis methods often yield bulk powders, the development of novel synthesis routes to control particle size, shape, and dimensionality is a key area for future research.

Promising avenues for exploration include:

Sonochemical Synthesis: Investigating the use of high-intensity ultrasound (sonochemistry) to induce the nucleation and growth of this compound nanoparticles with controlled morphologies. rsc.orgijnnonline.netnih.gov Sonochemistry can create unique reaction conditions that may favor the formation of novel structures. mdpi.comsemanticscholar.org

Microwave-Assisted Synthesis: Exploring the application of microwave irradiation for the rapid and energy-efficient synthesis of this compound nanomaterials. acs.orgrsc.orgnih.govacs.org Microwave heating can lead to uniform nucleation and growth, resulting in particles with narrow size distributions.

Table 2: Comparison of Novel Synthesis Techniques for this compound

Synthesis MethodPotential Advantages
Sonochemical Enhanced reaction rates, formation of unique nanostructures, room temperature processing.
Microwave-Assisted Rapid heating, improved energy efficiency, uniform particle size.

Comprehensive Theoretical Modeling of Electronic and Vibrational Properties

Theoretical modeling, particularly using density functional theory (DFT), is a powerful tool for understanding the fundamental properties of materials at the quantum mechanical level. imet.ac.rudavidpublisher.comacs.org For this compound, comprehensive theoretical studies are needed to complement experimental findings and to predict its behavior under various conditions.

Future theoretical work should aim to:

Electronic Structure Calculations: Perform detailed DFT calculations to determine the electronic band structure, density of states, and bonding characteristics of this compound. imet.ac.ru This information is crucial for understanding its optical and electronic properties. The mineral form of this compound, laurionite, has an orthorhombic crystal structure. semanticscholar.orgarizona.eduarizona.eduresearchgate.netrruff.info

Vibrational Spectra Simulation: Calculate the theoretical vibrational spectra (Raman and infrared) of this compound to aid in the interpretation of experimental data. nist.govlibretexts.orgresearchgate.netnih.gov This can help in identifying the specific vibrational modes associated with different structural units within the crystal.

Investigating Long-Term Environmental Transformations under Diverse Conditions

The long-term stability and transformation of this compound in the environment are critical for assessing its potential risks to human health and ecosystems. nih.govepa.govmdpi.com While its formation as a corrosion product of lead is known, its subsequent fate under a range of environmental conditions remains largely unexplored. mdpi.com

Key research needs include:

Behavior in Contaminated Soils and Sediments: Conducting long-term laboratory and field studies to investigate the transformation pathways of this compound in different types of soils and sediments, considering factors such as redox potential, microbial activity, and the presence of organic matter.

Anaerobic Transformations: Elucidating the transformation mechanisms and products of this compound in anaerobic environments, which are relevant to deep soil layers and submerged sediments. researchgate.net The presence of reducing agents and different microbial communities in such environments could lead to unique transformation pathways. The long-term effects of lead contamination on materials like concrete have been studied, revealing the formation of lead hydroxide and lead-containing silicate (B1173343) phases. nih.gov

By addressing these unresolved questions, the scientific community can build a more comprehensive and predictive understanding of this compound, paving the way for improved environmental remediation strategies and the development of novel materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.